Target Compound Lacks Primary Comparative Bioactivity Data; Class-Level Inference from a Structurally Related Plasma Kallikrein Inhibitor
High-strength differential evidence is absent for this compound. As a class-level inference, a structurally related molecule from the same 2-oxopyrrolidin-1-yl pyridine series, (US10221161, Example 76), exhibits an IC50 of 242 nM against human Plasma Kallikrein [1]. This provides an approximate potency benchmark for the series. However, the target compound has a thiophene-acrylamide substitution not present in Example 76, and no direct inhibitory data is available for it. The absence of data for KLK1 selectivity (Example 76 shows IC50 = 3750 nM on KLK1 [1]) means no selectivity claim can be made for the target compound.
| Evidence Dimension | In vitro inhibitory activity against Plasma Kallikrein |
|---|---|
| Target Compound Data | Not available |
| Comparator Or Baseline | US10221161, Example 76: IC50 = 242 nM (Plasma Kallikrein); IC50 = 3750 nM (KLK1) |
| Quantified Difference | Cannot be calculated; target compound data missing |
| Conditions | In vitro enzyme inhibition assay (standard published methods, see Johansen et al., Int. J. Tiss. Reac. 1986) |
Why This Matters
This demonstrates the potential for activity within the chemical series, but without direct data, procurement for kallikrein-related research is speculative.
- [1] BindingDB. BDBM359694: N-[(1-Aminoisoquinolin-6-yl)methyl]-5-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}pyridine-3-carboxamide (US10221161, Example 76). Affinity Data. View Source
